molecular formula C14H19NO8 B1163838 5-Epilithospermoside CAS No. 84799-31-5

5-Epilithospermoside

Cat. No. B1163838
CAS RN: 84799-31-5
M. Wt: 329.3 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of complex organic molecules often involves multi-step reactions, chemoselective coupling, and the use of catalytic processes to achieve desired structures with high yield and specificity. For example, chemoselective coupling reactions have been demonstrated as effective methods for synthesizing antibiotics targeting Helicobacter pylori, showcasing the utility of such reactions in constructing complex molecular architectures from simpler precursors (Singh & Argade, 2010).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the chemical behavior and potential applications of compounds. Techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy are employed to elucidate structures. For instance, the solid-state molecular structure of certain compounds has been studied using X-ray crystallography, revealing insights into isomerism and stability (Barakat et al., 2015).

Chemical Reactions and Properties

Understanding the chemical reactivity and properties of a compound involves studying its behavior in various chemical reactions, including cycloadditions, epoxidations, and amidations. These reactions reveal the functional capabilities of the compound and its potential utility in synthesis and industry. For example, tetramethyl orthosilicate has been shown as an effective reagent for direct amidation of carboxylic acids, indicating the versatility of silicon-based compounds in organic synthesis (Braddock et al., 2018).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes . Following ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Never give anything by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .

Future Directions

5-Epilithospermoside is proposed as a potential marker of botanical origin for phacelia honey . This suggests that it could have potential applications in the field of food science and technology.

properties

IUPAC Name

2-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIDBJNWXCWLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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